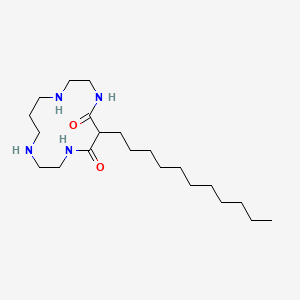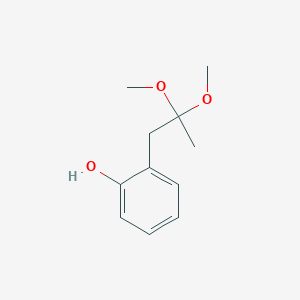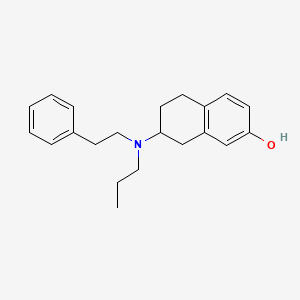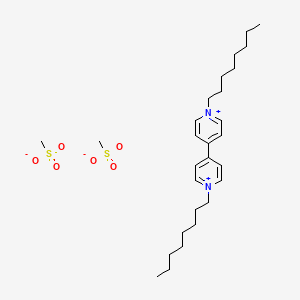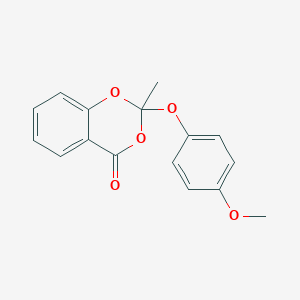
2-(4-Methoxyphenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one is an organic compound that belongs to the class of benzodioxins It is characterized by the presence of a methoxyphenoxy group attached to a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one typically involves the reaction of 4-methoxyphenol with appropriate reagents to form the methoxyphenoxy group, followed by cyclization to form the benzodioxin ring. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products can have distinct chemical and physical properties compared to the parent compound .
Scientific Research Applications
2-(4-Methoxyphenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Methoxyphenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one include:
- 2-(4-Methoxyphenoxy)methylphenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-Methoxyphenoxy)propanoic acid
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
90998-03-1 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-2-methyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C16H14O5/c1-16(19-12-9-7-11(18-2)8-10-12)20-14-6-4-3-5-13(14)15(17)21-16/h3-10H,1-2H3 |
InChI Key |
CZMJPWJQPBLYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2C(=O)O1)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


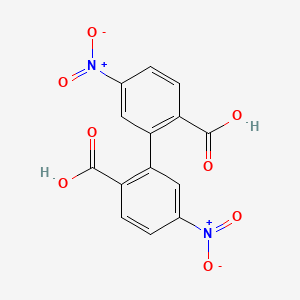

![2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol](/img/structure/B14366615.png)

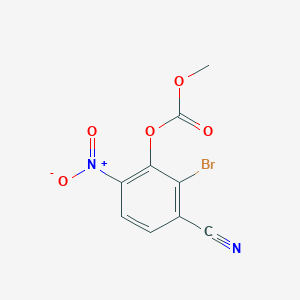
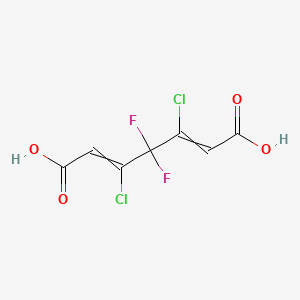
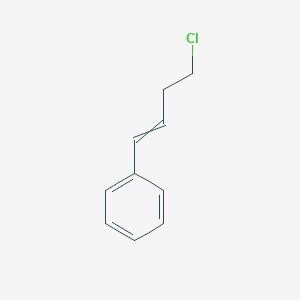
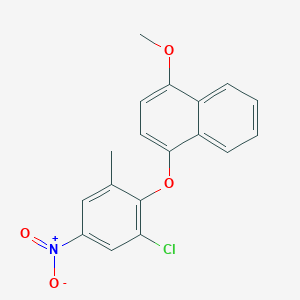
![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
